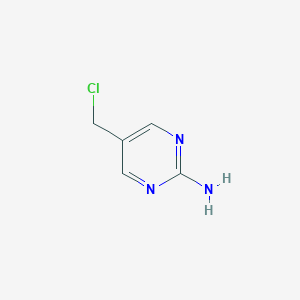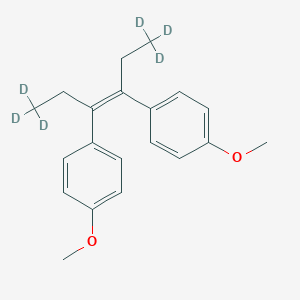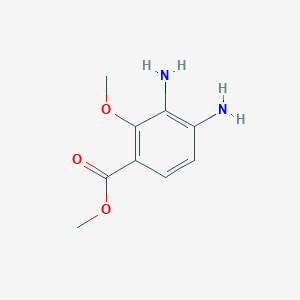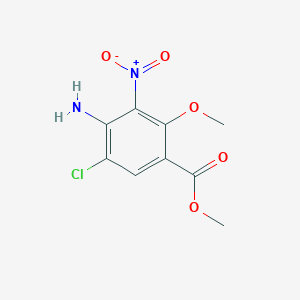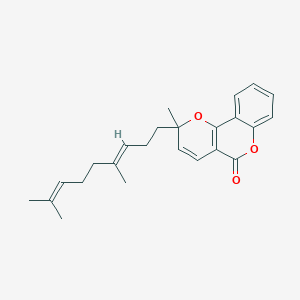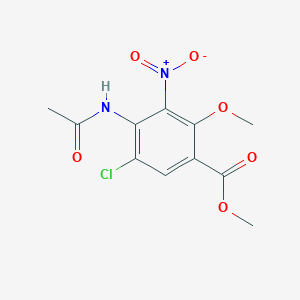![molecular formula C7H16N4 B048814 3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane CAS No. 124469-89-2](/img/structure/B48814.png)
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: B-ecdysone can be synthesized through various chemical transformations. The synthesis involves the conversion of sterol precursors into ecdysteroids through a series of hydroxylation and oxidation reactions . The reaction conditions typically include the use of specific catalysts and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of B-ecdysone primarily involves the extraction from natural sources, particularly plants. Phytoecdysteroids, such as B-ecdysone, are readily available for isolation from certain plants like Cyanotis arachnoidea and Leuzea carthamoides . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity B-ecdysone .
Chemical Reactions Analysis
Types of Reactions: B-ecdysone undergoes various chemical reactions, including oxidation, reduction, esterification, and alkylation . These reactions are essential for the synthesis of semi-synthetic analogs and the modification of the ecdysteroid structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide . The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements .
Major Products: The major products formed from these reactions include various semi-synthetic analogs of B-ecdysone, which exhibit different biological activities and pharmacological properties .
Scientific Research Applications
B-ecdysone has a wide range of scientific research applications across various fields:
Mechanism of Action
B-ecdysone exerts its effects by binding to ecdysone receptors, which are members of the nuclear hormone receptor family . Upon binding, it induces the expression of specific genes required for molting and metamorphosis . The molecular targets and pathways involved include the activation of ecdysone-responsive genes and the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Alpha-ecdysone: Another ecdysteroid with similar biological functions but different structural features.
Ponasterone A: A phytoecdysteroid with similar hormonal activity but distinct chemical structure.
Makisterone A: An ecdysteroid found in insects with similar molting hormone activity.
Uniqueness: B-ecdysone is unique due to its high activity and widespread occurrence in nature.
Properties
CAS No. |
124469-89-2 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3,7-dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H16N4/c1-8-3-10-5-9(2)6-11(4-8)7-10/h3-7H2,1-2H3 |
InChI Key |
QTSNWWOIHVKQHY-UHFFFAOYSA-N |
SMILES |
CN1CN2CN(CN(C1)C2)C |
Canonical SMILES |
CN1CN2CN(CN(C1)C2)C |
Synonyms |
1,3,5,7-Tetraazabicyclo[3.3.1]nonane,3,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


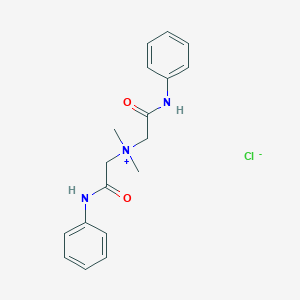

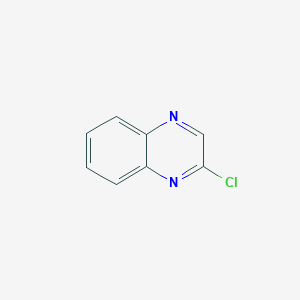
![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
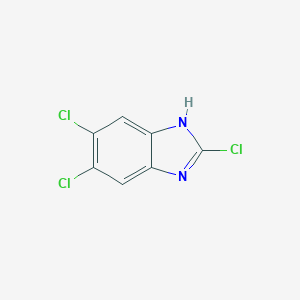
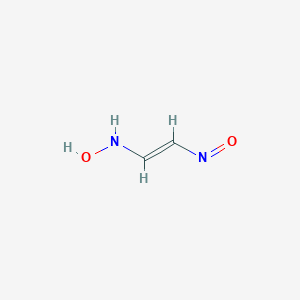
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
